1-{2-[(4-Chlorophenyl)amino]-2-oxoethyl}-N-(1-isopropylpiperidin-4-YL)-1H-indole-2-carboxamide
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Overview
Description
Preparation Methods
Chemical Reactions Analysis
1-{2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}-N-(1-ISOPROPYLPIPERIDIN-4-YL)-1H-INDOLE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-{2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}-N-(1-ISOPROPYLPIPERIDIN-4-YL)-1H-INDOLE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}-N-(1-ISOPROPYLPIPERIDIN-4-YL)-1H-INDOLE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is known to interact with coagulation factor X, which plays a role in the blood coagulation cascade . The compound’s effects are mediated through its binding to this target, leading to modulation of the coagulation process .
Comparison with Similar Compounds
1-{2-[(4-CHLOROPHENYL)AMINO]-2-OXOETHYL}-N-(1-ISOPROPYLPIPERIDIN-4-YL)-1H-INDOLE-2-CARBOXAMIDE can be compared with other indolecarboxamides and derivatives, such as:
- N-alkylindoles
- Anilides
- 2-heteroaryl carboxamides
- Pyrrole carboxamides
- N-arylamides These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities .
Properties
Molecular Formula |
C25H29ClN4O2 |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[2-(4-chloroanilino)-2-oxoethyl]-N-(1-propan-2-ylpiperidin-4-yl)indole-2-carboxamide |
InChI |
InChI=1S/C25H29ClN4O2/c1-17(2)29-13-11-21(12-14-29)28-25(32)23-15-18-5-3-4-6-22(18)30(23)16-24(31)27-20-9-7-19(26)8-10-20/h3-10,15,17,21H,11-14,16H2,1-2H3,(H,27,31)(H,28,32) |
InChI Key |
BDLMBQRBNPDCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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